(1H-imidazol-5-yl)(piperazin-1-yl)methanone
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Overview
Description
(1H-imidazol-5-yl)(piperazin-1-yl)methanone is a compound that features both an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperazine ring is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-imidazol-5-yl)(piperazin-1-yl)methanone can be achieved through various synthetic routes. One common method involves the reaction of imidazole derivatives with piperazine derivatives under controlled conditions. For example, the reaction of 1H-imidazole-5-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1H-imidazol-5-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Imidazole N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or arylated imidazole derivatives.
Scientific Research Applications
(1H-imidazol-5-yl)(piperazin-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-imidazol-5-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. The piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Imidazole derivatives: Such as 1H-imidazole-4-carboxamide and 1H-imidazole-2-carboxaldehyde.
Piperazine derivatives: Such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)ethanone.
Uniqueness: (1H-imidazol-5-yl)(piperazin-1-yl)methanone is unique due to the combination of both imidazole and piperazine rings in a single molecule. This dual functionality can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1H-imidazol-5-yl(piperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-8(7-5-10-6-11-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMUAHIMGZEEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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